molecular formula C15H22N2O2S B1274740 6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine CAS No. 590351-57-8

6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Cat. No.: B1274740
CAS No.: 590351-57-8
M. Wt: 294.4 g/mol
InChI Key: CIEKONWSZVVTGO-UHFFFAOYSA-N
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Description

6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is a complex organic compound with a molecular formula of C15H22N2O2S This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a morpholine moiety, which is a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Ethyl Group: Alkylation reactions are used to introduce the ethyl group at the desired position on the benzothiophene ring.

    Attachment of the Morpholine Moiety: This step involves the formation of an amide bond between the benzothiophene core and the morpholine ring, typically using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the morpholine moiety can be reduced to form alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.

    Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Morpholine Derivatives: Compounds with morpholine rings but different core structures.

Uniqueness

6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is unique due to the combination of its benzothiophene core and morpholine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

(2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-2-10-3-4-11-12(9-10)20-14(16)13(11)15(18)17-5-7-19-8-6-17/h10H,2-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEKONWSZVVTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390957
Record name ST50844404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590351-57-8
Record name ST50844404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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